![molecular formula C8H13N3 B13251317 2-[(Dimethylamino)methyl]pyridin-4-amine](/img/structure/B13251317.png)
2-[(Dimethylamino)methyl]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dimethylamino)methyl]pyridin-4-amine is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
2-[(Dimethylamino)methyl]pyridin-4-amine can be synthesized through a two-step procedure from pyridine. The first step involves the oxidation of pyridine to form a 4-pyridylpyridinium cation. This cation then reacts with dimethylamine to yield the desired compound . Another method involves the diazotization of 2- and 4-aminopyridines in dimethylformamide (DMF) in the presence of trifluoromethanesulfonic acid at room temperature, followed by fast heating under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave irradiation in the synthesis process can significantly reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
2-[(Dimethylamino)methyl]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyridine derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学的研究の応用
2-[(Dimethylamino)methyl]pyridin-4-amine has several scientific research applications:
作用機序
The mechanism of action of 2-[(Dimethylamino)methyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, in esterification reactions, the compound reacts with acetic anhydride to form an ion pair of acetate and the acetylpyridinium ion. The alcohol then adds to the acetylpyridinium, and elimination of pyridine forms an ester . This process is facilitated by the basicity of the dimethylamino group, which enhances the nucleophilicity of the compound.
類似化合物との比較
2-[(Dimethylamino)methyl]pyridin-4-amine can be compared with other similar compounds, such as:
4-Dimethylaminopyridine (DMAP): Both compounds are derivatives of pyridine and have similar nucleophilic catalytic properties.
2-(Dimethylamino)pyridine: This compound also features a dimethylamino group attached to the pyridine ring, but at a different position.
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and applications in various fields.
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
2-[(dimethylamino)methyl]pyridin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-11(2)6-8-5-7(9)3-4-10-8/h3-5H,6H2,1-2H3,(H2,9,10) |
InChIキー |
YNPUVQQTJNVFFL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=NC=CC(=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


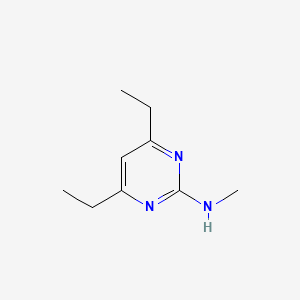
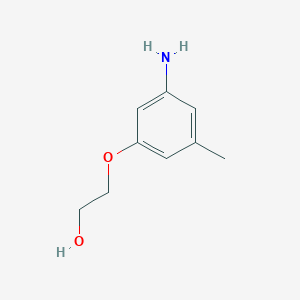
![7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13251255.png)
![2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13251256.png)
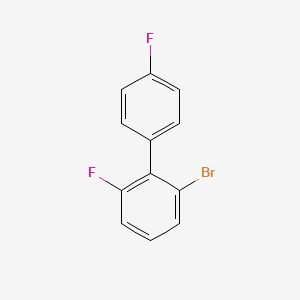
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine](/img/structure/B13251268.png)
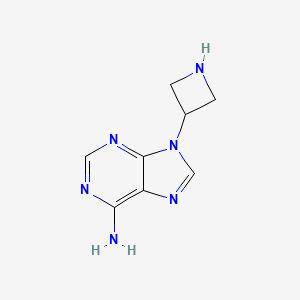
![9-Amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13251294.png)
![tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13251305.png)
![(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13251318.png)
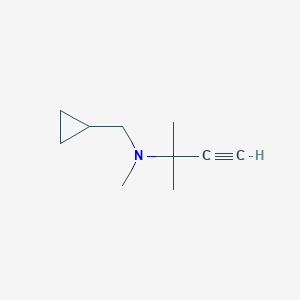
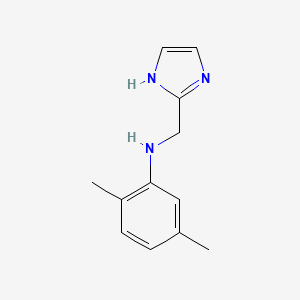
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13251325.png)

